
2',3',4'-Trichloroacetophenone
Overview
Description
2',3',4'-Trichloroacetophenone (CAS: 13608-87-2, molecular formula: C₈H₅Cl₃O) is an organic synthesis intermediate with a ketone functional group attached to a trichlorinated aromatic ring. Its molecular weight is 223.48 g/mol, and it appears as a white to pale yellow crystalline solid. It is soluble in methanol and chloroform but insoluble in water . This compound is primarily used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability under recommended storage conditions and incompatibility with oxidizing agents and bases make it a reagent of interest in controlled synthetic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
2’,3’,4’-Trichloroacetophenone can be synthesized through the chlorination of acetophenone. The process involves the introduction of chlorine gas into acetophenone in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2’,3’,4’-Trichloroacetophenone follows a similar chlorination process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pressure, and the rate of chlorine gas introduction. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2’,3’,4’-Trichloroacetophenone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2’,3’,4’-trichloroacetophenol.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.
Major Products Formed
Reduction: 2’,3’,4’-Trichloroacetophenol
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: Trichlorobenzoic acids
Scientific Research Applications
2’,3’,4’-Trichloroacetophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the dechlorination of chlorinated organic compounds.
Medicine: As a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2’,3’,4’-Trichloroacetophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The pathways involved include nucleophilic substitution and addition reactions.
Comparison with Similar Compounds
The chemical and biological properties of 2',3',4'-trichloroacetophenone are influenced by the position and number of chlorine substituents on the aromatic ring. Below is a detailed comparison with structurally related halogenated acetophenones:
Structural Isomers
2,2',4'-Trichloroacetophenone (CAS: 4252-78-2) Structure: Chlorine atoms at positions 2, 2', and 4' on the aromatic ring. Synthesis: Prepared via Friedel-Crafts acetylation of 1,2,4-trichlorobenzene (82% yield) or transition-metal-free decarboxylation of alkynyl carboxylic acids . Reactivity: Undergoes glutathione-dependent reductive dehalogenation to form 2',4'-dichloroacetophenone, mediated by cytosolic enzymes in liver and kidney tissues . Biotransformation: Reduced to R-alcohol with moderate enantiomeric excess (ee) by Yarrowia lipolytica strains, though conversion efficiency is lower compared to dichloro analogs .
2,4'-Dichloroacetophenone (CAS: 3874-06-4) Structure: Chlorine atoms at positions 2 and 4'. Reactivity: Higher reduction efficiency in enzymatic and microbial systems compared to trichloro derivatives. For example, Y. lipolytica strains achieve >80% conversion to R-alcohol with high ee (>90%) . Applications: Intermediate in antifungal agents and agrochemicals due to its balanced reactivity and selectivity.
Halogen-Substituted Analogs
2-Chloro-4'-fluoroacetophenone Structure: Chlorine at position 2 and fluorine at 4'. Biotransformation: Fluorine's electron-withdrawing effect enhances substrate binding to microbial reductases, resulting in higher enantioselectivity (S-alcohol dominant, ee >85%) compared to trichloro derivatives .
2-Bromo-4'-chloroacetophenone Structure: Bromine at position 2 and chlorine at 4'. Reactivity: Bromine's larger atomic radius increases steric hindrance, slowing enzymatic reduction rates by ~30% compared to chloro analogs .
Physicochemical Properties
Key Research Findings
Reductive Dehalogenation: 2,2',4'-Trichloroacetophenone undergoes glutathione-dependent reduction to 2',4'-dichloroacetophenone via nucleophilic attack by glutathione thiolate, forming a carbon-centered intermediate . The reaction stoichiometry (GSH disulfide:product = 1.25:1) confirms a radical-mediated mechanism distinct from dichloro analogs .
Biotransformation Efficiency: Y. lipolytica strain B56-5 achieves 60–80% reduction of this compound, but enantiomeric excess remains low (ee <33%) due to competing metabolic pathways .
Antimicrobial Activity: Propenones derived from 2,3,4-trichloroacetophenone exhibit moderate mosquito-larvicidal and antibacterial activity, with MIC values of 8–16 µg/mL against Staphylococcus aureus .
Biological Activity
2',3',4'-Trichloroacetophenone (TCAP) is an organic compound characterized by its three chlorine atoms attached to the aromatic ring of acetophenone. Its molecular formula is C₈H₅Cl₃O, and it has garnered attention for its potential biological activities, particularly in the fields of environmental science and toxicology. This article provides a comprehensive overview of TCAP's biological activity, including its mechanisms of action, applications in bioremediation, and relevant case studies.
- Molecular Weight : 223.48 g/mol
- Appearance : Yellow to off-white crystalline solid
- Solubility : Soluble in methanol; insoluble in water
Mechanisms of Biological Activity
TCAP exhibits biological activity primarily through its role in enhancing the dechlorination of halogenated compounds. This property is particularly significant in bioremediation processes where microbial degradation of persistent organic pollutants is crucial. The compound has been shown to facilitate the breakdown of chlorinated compounds, such as 1,2,3,4-tetrachlorodibenzo-p-dioxin (TeCDD), by acting as a co-amendment that promotes microbial activity.
Interaction with Microbial Systems
Research indicates that TCAP interacts with various microbial systems to enhance their ability to degrade halogenated compounds. For instance, studies involving Rhodotorula rubra KCh 82 have demonstrated that TCAP can increase substrate conversion rates in biotransformation processes . The presence of specific microbes or enzymes can significantly influence the effectiveness of TCAP in these reactions.
Bioremediation Applications
- Study on Halohydrins : In a study examining the biotransformation of α-haloacetophenones, TCAP was found to enhance the conversion rates of substrates by promoting microbial activity. The results indicated a significant increase in conversion efficiency over time, underscoring its potential utility in environmental remediation strategies .
- Toxicological Assessments : TCAP has been evaluated for its mutagenic potential and interactions with cellular processes. In vitro assays have shown that it affects DNA integrity and cell viability, which are critical factors for assessing its safety profile in pharmaceutical and agricultural applications.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of TCAP, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2',4'-Trichloroacetophenone | C₈H₅Cl₃O | Used as a reagent in antifungal synthesis |
2,4-Dichloroacetophenone | C₈H₇Cl₂O | Exhibits antimicrobial properties |
3,4-Dichloroacetophenone | C₈H₇Cl₂O | Known for use in agricultural chemicals |
The unique chlorination pattern of TCAP enhances its reactivity and effectiveness as an enhancer for dechlorination processes compared to other trichlorinated derivatives .
Safety and Toxicity Considerations
While TCAP shows promise in various applications, it is essential to consider its safety profile. The compound is classified as hazardous due to its corrosive nature and potential toxic effects on human health and the environment. Proper handling and safety measures are crucial when working with TCAP to mitigate risks associated with exposure .
Q & A
Q. What are the common synthetic methods for 2,2',4'-Trichloroacetophenone, and how do their yields compare?
Basic Research Question
The compound is synthesized via two primary routes:
- Friedel-Crafts Acylation : Reacting 1,2,4-trichlorobenzene with dichloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is well-established but may require harsh conditions .
- Transition Metal-Free Decarboxylation : A newer approach involves alkynyl carboxylic acids (e.g., phenylpropiolic acid) and trichloroisocyanuric acid (TCICA) in acetonitrile/water at 23–25°C for 16 hours. This method avoids metal catalysts and achieves yields >80% under mild conditions .
Key Considerations : The Friedel-Crafts method is scalable but generates hazardous waste, while the TCICA route is greener but requires optimization for substituent tolerance (e.g., nitro or ester groups) .
Q. What safety protocols are critical when handling 2,2',4'-Trichloroacetophenone in laboratory settings?
Basic Research Question
- Storage : Store at ambient temperatures in airtight containers, protected from moisture and light .
- Handling : Use fume hoods, gloves, and eye protection due to its irritant properties. The compound is insoluble in water but soluble in organic solvents like chloroform, requiring careful waste disposal .
- Emergency Measures : In case of exposure, rinse skin with water and seek medical attention. Neutralize spills with inert absorbents (e.g., vermiculite) .
Q. How is the purity of 2,2',4'-Trichloroacetophenone assessed, and what analytical techniques are recommended?
Basic Research Question
- Gas Chromatography (GC) : Used to verify >95% purity, as reported by suppliers .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity, with characteristic peaks for the acetophenone backbone and chlorine substituents .
- Melting Point Analysis : The compound crystallizes as white to pale yellow solids with a defined melting range (e.g., 93–95°C for related analogs) .
Q. How can enantioselectivity be optimized during biocatalytic reduction of 2,2',4'-Trichloroacetophenone?
Advanced Research Question
- Strain Selection : Yarrowia lipolytica strains (e.g., ATCC 32-338A) reduce the compound to (R)-2,2',4'-trichloro-1-phenylethanol with >50% enantiomeric excess (ee). However, substrate conversion efficiency varies (e.g., 30–70%) depending on chlorine substitution .
- Reaction Reversibility : Monitor reversibility by adding racemic alcohol to the reaction; preferential re-oxidation of the S-enantiomer enhances R-ee .
- Solvent Engineering : Use aqueous-organic biphasic systems to improve enzyme stability and product recovery .
Q. How do Friedel-Crafts and transition-metal-free syntheses compare in efficiency and functional group tolerance?
Advanced Research Question
- Yield : Friedel-Crafts yields ~85–90% but requires toxic solvents (e.g., CCl₄). The TCICA method achieves comparable yields (80–88%) with water as a co-solvent .
- Substituent Tolerance : Friedel-Crafts struggles with electron-withdrawing groups (e.g., nitro), while TCICA accommodates halides, esters, and ketones .
- Sustainability : TCICA avoids heavy metal catalysts, aligning with green chemistry principles .
Q. How to reconcile contradictory data on reduction pathways (e.g., dehalogenation vs. alcohol formation)?
Advanced Research Question
- Mechanistic Context :
- Experimental Design : Control redox conditions (e.g., NADPH availability) and characterize intermediates via LC-MS to distinguish pathways .
Q. What are the applications of 2,2',4'-Trichloroacetophenone in isotopic labeling studies?
Advanced Research Question
- Deuterochloroform Synthesis : The compound serves as a precursor for deuterochloroform (CDCl₃) via modified hydrolysis, achieving 88–93% yield compared to traditional methods (30%) .
- Mechanistic Probes : Use ¹³C-labeled analogs to study reaction mechanisms (e.g., nucleophilic substitution pathways) in aqueous conditions .
Properties
IUPAC Name |
1-(2,3,4-trichlorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJZZJYNVIDEKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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DSSTOX Substance ID |
DTXSID2022256 | |
Record name | 2',3',4'-Trichloroacetophenone | |
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Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2',3',4'-trichloroacetophenone is a dark gold-colored solid. (NTP, 1992), Dark gold-colored solid; [CAMEO] Melting point = 60-64 deg C; Insoluble in water; [MSDSonline] | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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Record name | 2',3',4'-Trichloroacetophenone | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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CAS No. |
13608-87-2 | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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Record name | 1-(2,3,4-Trichlorophenyl)ethanone | |
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Record name | 2,3,4-Trichloroacetophenone | |
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Record name | 2',3',4'-Trichloroacetophenone | |
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Record name | 2',3',4'-trichloroacetophenone | |
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Record name | 2,3,4-TRICHLOROACETOPHENONE | |
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Melting Point |
138 to 147 °F (NTP, 1992) | |
Record name | 2',3',4'-TRICHLOROACETOPHENONE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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